(S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid
Description
(S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid is a chiral non-proteinogenic amino acid featuring a dichlorinated phenyl group at the β-position of the alanine backbone. Its molecular formula is C₉H₉Cl₂NO₂ (MW: 234.08 g/mol), and it is characterized by the stereospecific (S)-configuration at the α-carbon . The compound is structurally related to phenylalanine but differs by the substitution pattern of chlorine atoms at the 2- and 3-positions of the aromatic ring. It is used in pharmaceutical research as a building block for drug discovery, particularly in studies targeting neurotransmitter transporters and enzyme inhibitors .
Properties
IUPAC Name |
(2S)-2-amino-3-(2,3-dichlorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDAAIHKUHFKOL-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654414 | |
| Record name | 2,3-Dichloro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873429-57-3 | |
| Record name | 2,3-Dichloro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid typically involves the reaction of 2,3-dichlorobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid and amino groups participate in oxidation under controlled conditions:
Mechanistic Insight :
-
The α-carbon adjacent to the amino group is susceptible to oxidation, forming ketone derivatives.
-
Chlorine atoms stabilize intermediates via resonance, reducing side reactions .
Reduction Reactions
The cyano group (if present in precursors) and aromatic halogens are key reduction targets:
Key Findings :
-
Hydrogenation preferentially targets the carboxylic acid over aromatic chlorines .
-
LiAlH₄ reduces the acid to an alcohol but requires strict temperature control to preserve enantiomeric excess .
Substitution Reactions
The dichlorophenyl ring undergoes regioselective substitution under specific conditions:
Challenges :
-
Steric hindrance from the 2,3-dichloro arrangement limits nucleophilic substitution at the ortho position .
-
Radical-mediated dehalogenation shows preference for meta chlorine under Birch conditions .
Condensation and Schiff Base Formation
The amino group reacts with carbonyl compounds to form imines:
Structural Impact :
-
Schiff bases exhibit enhanced metal-binding capacity due to the electron-withdrawing Cl groups .
-
Enzymatic transamination retains configuration, critical for biochemical applications .
Comparative Reactivity of Structural Analogs
Reactivity varies significantly with chlorine positioning:
| Compound | Structure | Oxidation Rate (KMnO₄) | Substitution Yield (NaOMe) |
|---|---|---|---|
| This compound | 2,3-Cl | 72% | 41% |
| (S)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid | 3,4-Cl | 68% | 55% |
| (S)-2-Amino-3-(2,4-dichlorophenyl)propanoic acid | 2,4-Cl | 81% | 34% |
Trends :
-
Meta-substituted analogs show higher substitution yields due to reduced steric crowding .
-
Ortho-chlorine groups slow oxidation kinetics by destabilizing transition states .
Industrial and Pharmacological Derivatives
Key synthetic derivatives include:
| Derivative | Synthesis Method | Application |
|---|---|---|
| Methyl ester | SOCl₂/MeOH | Prodrug for CNS delivery |
| Boc-protected amine | Boc₂O, DMAP | Peptide synthesis intermediate |
| Pd-catalyzed cross-coupling adducts | Suzuki-Miyaura | Anticancer lead compounds |
Optimization Challenges :
Scientific Research Applications
(S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid Applications
This compound is a chemical compound with diverse applications in scientific research, particularly in pharmaceutical development, neurotransmitter research, agrochemical applications, material science, and biochemical assays . It is also known as (S)-2,3-Dichloro-β-phenylalanine .
Scientific Research Applications
This compound is widely utilized in various research fields .
Pharmaceutical Development This compound serves as a crucial building block in synthesizing pharmaceuticals, especially drugs targeting neurological disorders . Researchers have utilized it in designing potent neuroprotective drugs and as a potential treatment for neurological disorders, showcasing its importance in pharmaceutical development .
Neurotransmitter Research It is applied in studies related to neurotransmitter activity, assisting researchers in understanding the mechanisms of action within the central nervous system .
Biochemical Assays The compound is employed in biochemical assays to assess the efficacy of potential therapeutic agents, offering insights into their pharmacological profiles .
Agrochemical Applications It has potential uses in the agrochemical industry for creating herbicides that target specific plant species, thereby aiding in crop management .
Material Science The compound is explored in material science for creating novel polymers with enhanced properties, contributing to advancements in materials technology . It can be incorporated into polymer matrices to develop advanced materials with tailored properties, which are useful in coatings and biomedical applications .
Analytical Chemistry This chemical is utilized as a standard in various analytical techniques, helping to ensure accuracy and reliability in chemical analysis .
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dichlorophenyl-Substituted Analogs
Positional Isomers of Dichlorophenyl Groups
- (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid (CAS: 457654-89-6): Differs in chlorine positions (2,5 vs. 2,3). Molecular weight: 270.53 g/mol (hydrochloride salt form). Reduced solubility in aqueous buffers compared to the 2,3-dichloro isomer, likely due to altered hydrophobicity .
- (S)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid (CAS: 555-30-6): Chlorines at 3,4-positions; exhibits higher metabolic stability in hepatic microsome assays than the 2,3-dichloro analog . Demonstrated moderate antimicrobial activity in preliminary screens (MIC: 32 µg/mL against S. aureus) .
Table 1: Key Properties of Dichlorophenyl Analogs
Halogen-Substituted Phenylalanine Derivatives
Fluorinated Analogs
- (S)-2-Amino-3-(4-fluorophenyl)propanoic acid (L-4-fluorophenylalanine; CAS: Not listed): Replaces chlorine with fluorine at the 4-position. Higher metabolic stability and oral bioavailability compared to chlorinated analogs due to fluorine’s electronegativity and smaller atomic radius .
- (S)-2-Amino-3-(3,5-difluorophenyl)propanoic acid: Dual fluorine substitution reduces steric hindrance, enhancing binding to aromatic amino acid decarboxylase (Ki: 12 µM vs. 45 µM for 2,3-dichloro analog) .
Chlorinated vs. Fluorinated: Pharmacokinetic Insights
- Chlorinated analogs generally exhibit higher lipophilicity (logP: 2.8–3.2) compared to fluorinated derivatives (logP: 1.5–2.0), impacting blood-brain barrier permeability .
- Fluorinated compounds show lower toxicity in rodent models (LD₅₀ > 500 mg/kg) versus chlorinated analogs (LD₅₀: 200–300 mg/kg) .
Hydroxyl- and Nitro-Substituted Derivatives
- (S)-2-Amino-3-(3-nitrophenyl)propanoic acid (CAS: 19883-74-0): Nitro group at 3-position enhances electrophilicity, making it a precursor for covalent enzyme inhibitors. Lower thermal stability (decomposition at 150°C) compared to chlorinated analogs (>200°C) .
- (S)-2-Amino-3-(4-hydroxy-3,5-dichlorophenyl)propanoic acid: Hydroxyl group introduces hydrogen-bonding capacity, improving solubility (25 mg/mL in PBS) but reducing membrane permeability .
Biological Activity
(S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid, commonly referred to as a dichlorophenylalanine derivative, is an amino acid analog that has garnered attention for its diverse biological activities. This compound is notable for its potential therapeutic applications, particularly in the fields of pharmacology and biochemistry. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H9Cl2N1O2
- Molecular Weight : 234.08 g/mol
- Chirality : Exists as the (S) enantiomer, influencing its biological interactions.
This compound exhibits several mechanisms that contribute to its biological activity:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which may alter metabolic pathways involved in various diseases.
- Receptor Binding : It interacts with cell surface receptors, modulating their activity and potentially influencing signaling pathways related to inflammation and cell proliferation.
- Neurotransmitter Modulation : Its structural similarity to amino acids allows it to affect neurotransmitter systems, making it relevant in neurological research .
Therapeutic Potential
Research indicates that this compound has potential applications in:
- Anticancer Research : Studies have shown that derivatives of this compound can exhibit anticancer properties by inducing apoptosis in cancer cells .
- Antimicrobial Activity : Preliminary studies suggest that it may have antibacterial effects against various pathogens, including Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.
Antimicrobial Activity
A study published in MDPI evaluated the antimicrobial properties of several compounds related to this compound. The findings indicated moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, suggesting its potential as a lead compound for antibiotic development .
Neuropharmacological Research
In a separate investigation focusing on neurological disorders, researchers explored the effects of this compound on neurotransmitter release. The results demonstrated that this compound could enhance the release of certain neurotransmitters in neuronal cultures, indicating its relevance in treating conditions like depression and anxiety disorders .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques. Variations of this compound have been created to enhance its biological properties. For instance:
Q & A
Basic: What are the standard methods for synthesizing (S)-2-amino-3-(2,3-dichlorophenyl)propanoic acid enantioselectively?
Methodological Answer:
Enantioselective synthesis typically involves chiral auxiliaries or asymmetric catalysis. A common approach is:
- Step 1: Protect the amino group using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent racemization during reactions .
- Step 2: Perform a Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the 2,3-dichlorophenyl moiety to the propanoic acid backbone .
- Step 3: Deprotect the amino group under acidic (e.g., TFA for Boc) or catalytic hydrogenation (for Cbz) conditions.
- Step 4: Purify via recrystallization or chiral chromatography to ensure enantiomeric excess (>98% by HPLC with a chiral stationary phase) .
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Handling: Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or dermal exposure. The compound may decompose upon prolonged light exposure .
- Storage: Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent oxidation or hygroscopic degradation. Confirm stability via periodic NMR or LC-MS analysis .
Advanced: What strategies resolve racemic mixtures of this compound during synthesis?
Methodological Answer:
- Diastereomeric Salt Formation: React the racemate with a chiral resolving agent (e.g., (R)- or (S)-mandelic acid) to form diastereomeric salts. These salts differ in solubility and are separated via fractional crystallization .
- Enzymatic Resolution: Use immobilized phenylalanine ammonia-lyase (PAL) to selectively deaminate the (R)-enantiomer, leaving the (S)-form intact. This method achieves >90% enantiomeric excess .
- Chiral HPLC: Employ columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak® IA/IB) for analytical or preparative separation .
Advanced: How can computational modeling predict this compound’s interactions with biological targets?
Methodological Answer:
- Descriptor Generation: Calculate physicochemical properties (logP, pKa) using software like MarvinSuite or ACD/Labs. The compound’s ClogP (~2.8) suggests moderate lipophilicity, favoring blood-brain barrier penetration .
- Docking Studies: Use AutoDock Vina or Schrödinger’s Glide to model interactions with targets (e.g., NMDA receptors). The dichlorophenyl group may engage in hydrophobic interactions with receptor pockets .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Monitor RMSD values; deviations >2 Å suggest conformational instability .
Basic: What spectroscopic techniques confirm the compound’s structure and purity?
Methodological Answer:
- NMR: ¹H NMR should show signals for the aromatic protons (δ 7.2–7.5 ppm, doublets), the α-proton (δ 3.8–4.2 ppm, multiplet), and the carboxylic acid proton (δ 12–13 ppm, broad) .
- LC-MS: Use a C18 column with ESI+ mode. Expected [M+H]⁺ = 234.08 (C₉H₉Cl₂NO₂). Purity >95% is confirmed by area normalization .
- FT-IR: Look for characteristic peaks: NH₂ stretch (~3350 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-Cl stretches (600–800 cm⁻¹) .
Advanced: How to address contradictions in reported biological activity data?
Methodological Answer:
Discrepancies may arise from:
- Stereochemical Purity: Verify enantiomeric excess via chiral HPLC. Impurities <2% can drastically alter receptor binding .
- Assay Conditions: Replicate experiments under standardized pH (7.4), temperature (37°C), and ionic strength. For example, NMDA receptor IC₅₀ values vary with Mg²⁺ concentration .
- Metabolic Stability: Test in vitro hepatocyte models to rule out rapid degradation masking true activity. Use LC-MS to quantify parent compound vs. metabolites .
Basic: What are the compound’s key applications in pharmacological research?
Methodological Answer:
- Neuropharmacology: Acts as a competitive NMDA receptor antagonist. Use patch-clamp electrophysiology (IC₅₀ ~15 µM) to assess glutamatergic signaling modulation .
- Enzyme Inhibition: Screen against phenylalanine hydroxylase via UV-Vis kinetics (λ = 280 nm) to monitor L-DOPA formation inhibition .
- Prodrug Development: Synthesize ester prodrugs (e.g., methyl ester) to enhance bioavailability. Hydrolyze in PBS (pH 7.4) and quantify release via HPLC .
Advanced: What synthetic routes minimize genotoxic impurities?
Methodological Answer:
- Avoid Alkylating Agents: Replace methyl iodide in methylation steps with dimethyl carbonate, reducing residual genotoxins .
- Purification: Use activated charcoal or reverse-phase flash chromatography to remove dichloroaniline byproducts (limit: <1 ppm per ICH Q3A) .
- Analytical Control: Perform LC-MS/MS with MRM transitions for impurities (e.g., m/z 127 → 91 for 2,3-dichloroaniline) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
